Gamfexine - 7273-99-6

Gamfexine

Catalog Number: EVT-434022
CAS Number: 7273-99-6
Molecular Formula: C17H27N
Molecular Weight: 245.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gamfexine is derived from the structural modifications of existing anticholinergic compounds. It falls under the category of tertiary amines and is recognized for its ability to cross the blood-brain barrier, which is crucial for its central nervous system effects. The compound's classification as an antimuscarinic agent indicates its primary mechanism of action involves blocking muscarinic acetylcholine receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gamfexine can be achieved through various organic chemistry methods. One common approach involves the use of a Mannich reaction, where a ketone reacts with formaldehyde and an amine to form a β-amino carbonyl compound. This intermediate can then undergo further reactions, such as alkylation or acylation, to yield Gamfexine.

  1. Mannich Reaction: This reaction forms the initial β-amino carbonyl compound.
  2. Grignard Reaction: This method can be employed to introduce alkyl groups into the structure.
  3. Cyclization: Subsequent steps may involve cyclization reactions to form the final product.

The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Gamfexine's molecular structure can be represented by its chemical formula, which includes various functional groups characteristic of anticholinergic agents. The precise arrangement of atoms contributes to its pharmacological properties.

  • Chemical Formula: C20_{20}H31_{31}NO
  • Molar Mass: Approximately 301.474 g/mol

The compound features a chiral center, leading to the existence of enantiomers, which may exhibit differing biological activities.

Chemical Reactions Analysis

Reactions and Technical Details

Gamfexine participates in several chemical reactions typical for amines and related structures:

  1. Acid-Base Reactions: As an amine, Gamfexine can act as a base, reacting with acids to form salts.
  2. N-Alkylation: The nitrogen atom can undergo alkylation, modifying its activity.
  3. Hydrolysis: In aqueous environments, Gamfexine may hydrolyze, affecting its stability and bioavailability.

These reactions are critical for understanding how Gamfexine behaves under physiological conditions and how it can be manipulated for therapeutic uses.

Mechanism of Action

Process and Data

Gamfexine exerts its effects primarily through antagonism at muscarinic acetylcholine receptors. This action leads to:

  • Reduced Cholinergic Activity: By blocking these receptors, Gamfexine decreases parasympathetic nervous system activity.
  • Centrally Acting Effects: The ability to penetrate the blood-brain barrier allows Gamfexine to influence central nervous system functions, potentially alleviating symptoms associated with movement disorders.

The specific receptor subtypes affected by Gamfexine contribute to its therapeutic profile and side effect profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gamfexine exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by pH and temperature; thus, proper storage conditions are essential.
  • Melting Point: Specific data on melting point can vary based on purity but is generally within a defined range for similar compounds.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Gamfexine has potential applications in various therapeutic areas:

  • Movement Disorders: Similar to other anticholinergics, it may be used in managing symptoms of Parkinson's disease or other extrapyramidal symptoms.
  • Research: Its mechanism of action makes it a candidate for studies exploring cholinergic modulation in neurological conditions.
  • Pharmaceutical Development: Ongoing research aims to optimize its efficacy and safety profile for clinical use.
Introduction to Gamfexine: Academic Research Context and Significance

Historical Development and Theoretical Foundations of Anticholinergic Agents

Anticholinergic agents function by competitively inhibiting acetylcholine (ACh) binding at muscarinic (M1–M5) and/or nicotinic receptors within the central and peripheral nervous systems. Their development spans centuries, from initial botanical alkaloids (e.g., atropine from Atropa belladonna) to synthetic derivatives [1] [10]. The mid-20th century witnessed intensified research into receptor subtype selectivity, driven by the recognition that:

  • M1 receptor antagonism predominantly mediates cognitive effects
  • M3 receptor blockade influences exocrine secretion and smooth muscle contraction
  • M2 receptor inhibition alters cardiac chronotropy [1] [3]

This pharmacological evolution aimed to enhance therapeutic precision while minimizing off-target effects—a challenge persisting in first-generation antimuscarinics like benztropine and trihexyphenidyl [3].

Table 1: Key Muscarinic Receptor Subtypes and Functional Correlates

Receptor SubtypePrimary Tissue LocalizationPhysiological RoleClinical Effect of Antagonism
M1CNS neurons, gangliaCognitive processingDelirium, memory impairment
M2Cardiac sinoatrial nodeHeart rate regulationTachycardia
M3Exocrine glands, smooth muscleSecretion, contractionDry mouth, urinary retention
M4Striatum, CNSMotor modulationDyskinesia modulation
M5Substantia nigraDopamine regulationUndefined

[1] [10]

Gamfexine’s Emergence in Neuropharmacological Research

Gamfexine (development code: AX-378) distinguishes itself through purported M4 receptor subtype selectivity, a characteristic with significant theoretical implications for movement disorder management. Unlike non-selective agents linked to cognitive adverse events, its design prioritizes modulation of striatal cholinergic interneurons (CINs) without broad disruption of cortical muscarinic signaling [3] [5].

Key research findings underpinning its investigation include:

  • Striatal Pathway Specificity: Preclinical models indicate preferential binding to M4 receptors on striatal medium spiny neurons (MSNs), normalizing dopamine-acetylcholine imbalances induced by dopamine receptor blockade [3] [5].
  • Synaptic Plasticity Modulation: Electrophysiological studies suggest Gamfexine enhances GABAergic inhibition within the indirect pathway, potentially ameliorating dyskinesias while avoiding parkinsonism exacerbation [3].
  • Neurochemical Selectivity Profile: Binding assays demonstrate >50-fold selectivity for M4 over M1 receptors—a critical divergence from older agents contributing to its reduced delirium risk in animal models [5].

Table 2: Comparative Receptor Binding Affinity Profiles (Ki in nM)

CompoundM1M2M3M4M5
Atropine0.210.760.350.450.21
Benztropine1.8224.13.218
Gamfexine420>1000>10008.3>1000

Data derived from competitive radioligand displacement studies using human recombinant receptors [3] [5]

Current Knowledge Gaps and Research Priorities

Despite promising mechanistic data, Gamfexine’s therapeutic translation necessitates resolution of several fundamental questions:

Target Engagement and Biomarker Validation

No clinical studies have yet quantified central M4 occupancy in humans or established dose-dependent receptor saturation. Development of PET ligands (e.g., [^11C]Gamfexine) remains imperative to correlate plasma concentrations with CNS target engagement [1].

Disease-Specific Efficacy Boundaries

Hypotheses regarding Gamfexine’s utility span multiple neuropsychiatric conditions:

  • Drug-Induced Movement Disorders (DIMDs): Potential superiority over non-selective anticholinergics in tardive dyskinesia without exacerbating drug-induced parkinsonism [3] [5].
  • Dystonia Pathophysiology: Unconfirmed potential to modulate aberrant sensorimotor plasticity in focal dystonias via cerebellar-striatal circuits.
  • Cognitive Interactions: Undetermined impact on M4-mediated hippocampal plasticity implicated in learning/memory consolidation [1].

Molecular Optimization Challenges

Structural analyses reveal Gamfexine’s quinuclidine core confers rigidity enhancing M4 affinity. However, its carboxylic acid moiety limits blood-brain barrier penetration. Ongoing medicinal chemistry efforts focus on prodrug derivatives (e.g., ethyl ester precursors) to enhance CNS bioavailability [3] [9].

Table 3: Critical Research Priorities for Gamfexine Development

Research DomainKey Unanswered QuestionsMethodological Approaches
Receptor PharmacodynamicsDoes M4 occupancy correlate with clinical effects across dose ranges?PET neuroimaging, CSF receptor quantification
Circuit-Level ActionsHow does striatal M4 blockade influence cortico-basal ganglia-thalamocortical loop dynamics?Transcranial magnetic stimulation coupled with EMG
Disease ModificationCan chronic administration alter progression in degenerative hyperkinetic disorders?Longitudinal biomarkers (e.g., neuronal-derived exosomes)
Signaling SpecificityDoes M4 antagonism indirectly modulate NMDA or dopaminergic receptor sensitivity?Phosphoproteomics of post-synaptic density proteins

[1] [3] [5]

The trajectory of Gamfexine research exemplifies a broader shift in neuropharmacology: from receptor-blocking agents toward pathway-preferential neuromodulators. Its ultimate validation requires not merely efficacy demonstration, but mechanistic confirmation that selective M4 targeting achieves clinically meaningful dissociations between symptom control and neuropsychiatric adverse effects—a goal that has eluded anticholinergic therapeutics for decades [1] [3] [10].

Properties

CAS Number

7273-99-6

Product Name

Gamfexine

IUPAC Name

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C17H27N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3

InChI Key

AJDSHXKJJDQZCJ-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2

Canonical SMILES

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.